molecular formula C12H13NO2 B1414772 3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 151590-25-9

3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B1414772
CAS No.: 151590-25-9
M. Wt: 203.24 g/mol
InChI Key: NENSGINLKGHXBM-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 3-position.

Biochemical Analysis

Biochemical Properties

3-(4-methyl-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This interaction is crucial for the synthesis of indole derivatives, which are important for various physiological processes .

Additionally, this compound has been shown to bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These receptors play a vital role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the PPARs, leading to changes in the expression of genes involved in lipid metabolism and inflammation .

In addition, this compound has been found to have antioxidant properties, which help in reducing oxidative stress in cells. This reduction in oxidative stress can protect cells from damage and improve overall cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as a ligand for PPARs, activating these receptors and leading to changes in gene expression. This activation can result in the inhibition or activation of specific enzymes, depending on the cellular context .

Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat .

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating gene expression. These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving lipid metabolism . At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions .

Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes conjugation with glycine to form indolylacryloyl glycine . This metabolic pathway is crucial for the compound’s excretion and detoxification.

The compound also interacts with enzymes such as tryptophanase, which play a role in its synthesis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific tissues .

The compound’s localization and accumulation can influence its activity and function. For example, higher concentrations of this compound in the liver can enhance its effects on lipid metabolism and detoxification .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it binds to nuclear receptors such as PPARs and modulates gene expression .

Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. These modifications can affect the compound’s stability, activity, and overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . The specific steps for synthesizing this compound include:

    Starting Material Preparation: Synthesis begins with the preparation of 4-methylphenylhydrazine.

    Indole Formation: The 4-methylphenylhydrazine is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, to form the indole ring.

    Propanoic Acid Chain Addition: The resulting indole derivative undergoes further reactions to introduce the propanoic acid chain at the 3-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in various substituted indole derivatives.

Scientific Research Applications

3-(4-methyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    4-methylindole: Lacks the propanoic acid chain, resulting in different chemical and biological properties.

    Indole-3-propionic acid: Similar structure but without the methyl group at the 4-position.

Uniqueness

3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid chain, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSGINLKGHXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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